molecular formula C17H14N2O4S2 B2402396 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate CAS No. 877637-99-5

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate

Cat. No.: B2402396
CAS No.: 877637-99-5
M. Wt: 374.43
InChI Key: BYGOBENSFXHHET-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate: is a complex organic compound that features a unique combination of pyrimidine, pyran, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyran ring, potentially converting the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Biology: In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as conductive polymers or specialty coatings.

Mechanism of Action

The mechanism by which 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structural motifs of the compound. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • [4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-2-oxopyran-3-yl] thiophene-2-carboxylate
  • [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate

Uniqueness: The uniqueness of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate lies in its combination of pyrimidine, pyran, and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)14(8-22-12)23-16(21)15-4-3-5-24-15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGOBENSFXHHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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